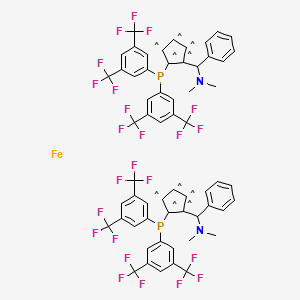

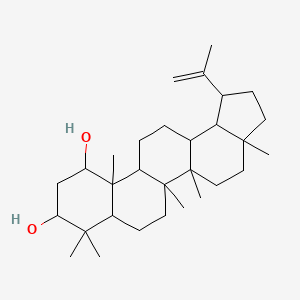

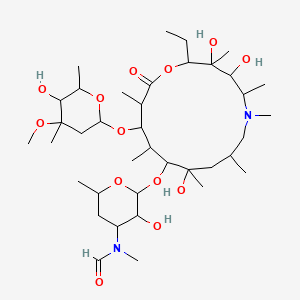

3-Epiglochidiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

3-Epiglochidiol can be isolated from the herbs of Glochidion puberum. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . This method ensures the compound’s stability and solubility for experimental purposes.

Análisis De Reacciones Químicas

3-Epiglochidiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2 . The compound also interacts with tubulin by targeting the colchicine binding site, inhibiting tubulin polymerization . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically related to the inhibition of tumor growth and induction of apoptosis .

Aplicaciones Científicas De Investigación

3-Epiglochidiol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for various analytical techniques . In biology and medicine, it has shown potent antiproliferative activity against lung cancer cell lines and other cancer cells . The compound has been found to effectively inhibit lung cancer xenograft tumor growth in animal models . Additionally, it exhibits inhibitory effects on nitric oxide and prostaglandin E2 production, making it a potential candidate for anti-inflammatory research.

Mecanismo De Acción

The mechanism of action of 3-Epiglochidiol involves its interaction with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, leading to the disruption of microtubule formation, which is essential for cell division and intracellular transportation . By inhibiting the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2, this compound induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

3-Epiglochidiol is similar to other triterpenoid compounds such as glochidone, lupenone, lupeolic acid, lupeol acetate, 30-oxolupeol, adiantulupanone, and 29-nor-20-oxolupeol . this compound is unique in its potent antitumor activity and its ability to inhibit tubulin polymerization by targeting the colchicine binding site . This makes it a promising candidate for further research in cancer therapeutics.

Propiedades

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUJTWPRYKNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

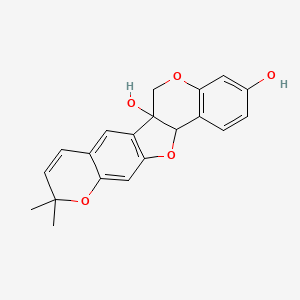

![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)

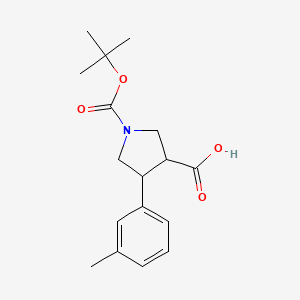

![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)

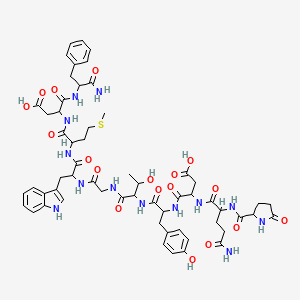

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)